![molecular formula C9H14F3N B1434909 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane CAS No. 1803582-16-2](/img/structure/B1434909.png)

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

Vue d'ensemble

Description

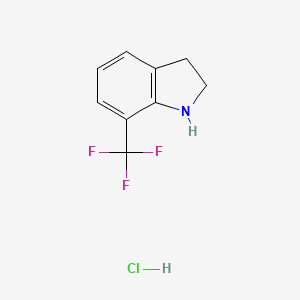

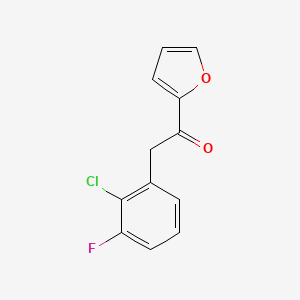

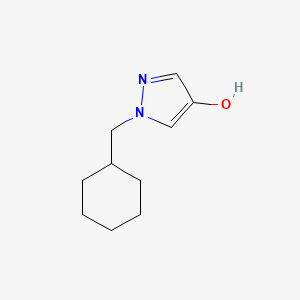

The compound “9-(Trifluoromethyl)-6-azaspiro[3.5]nonane” is a spirocyclic compound, which means it has two rings sharing a single atom . The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to influence the properties of the molecule .

Synthesis Analysis

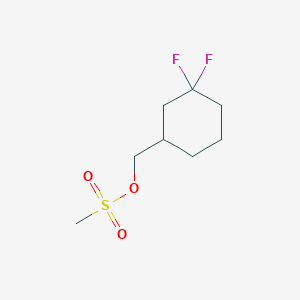

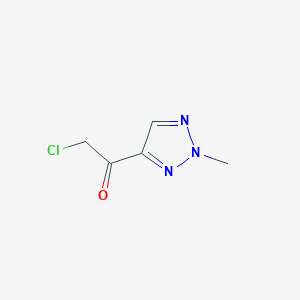

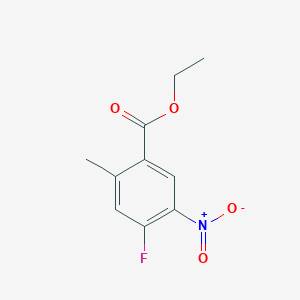

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using various methods . Spirocyclic compounds, on the other hand, can be synthesized through several routes, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group and the spirocyclic structure. Trifluoromethyl groups are known to influence the electronic properties of the molecule . The spirocyclic structure could also influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the nitrogen atom in the azaspiro ring. Trifluoromethyl groups are known to participate in various reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

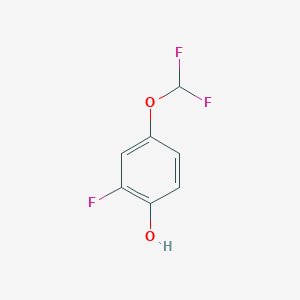

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group and the spirocyclic structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Applications De Recherche Scientifique

Synthesis and Biological Activity

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane and its derivatives have been explored in several scientific studies focusing on their synthesis and potential biological activities. The incorporation of trifluoromethyl groups into azaspiro compounds has been shown to enhance anticonvulsant activity. For example, a study by Obniska et al. (2006) demonstrated the anticonvulsant effects of N-benzyl derivatives of azaspiro compounds with fluoro and trifluoromethyl substituents, highlighting the significance of fluoro or trifluoromethyl substituents in increasing anticonvulsant activity compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006).

Chemical Synthesis Techniques

Innovative synthetic techniques have been developed to construct various trifluoromethylated azaspiro compounds. For instance, Han et al. (2014) reported a copper-mediated intramolecular trifluoromethylation approach to produce trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). This highlights a trend in utilizing metal-catalyzed reactions for the efficient synthesis of complex azaspiro structures.

Application in Synthesizing Bioactive Molecules

The azaspiro[3.5]nonane scaffold is a core structure in various bioactive molecules. Synthetic approaches to these structures provide a foundation for developing new pharmaceuticals. For example, the synthesis of spirosuccinimide, a moiety of asperparaline A, demonstrates the utility of azaspiro compounds in constructing natural product analogs with potential bioactivity (TANIMORI et al., 2000).

Advances in Cyclization Techniques

Cyclization techniques have advanced the synthesis of azaspiro compounds. The work by Huynh et al. (2017) on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the development of novel synthetic pathways that simplify the construction of complex azaspiro scaffolds (Huynh et al., 2017).

Mechanistic Studies and Cyclization Processes

Mechanistic studies and novel cyclization processes have been explored, shedding light on the synthesis and reactivity of azaspiro compounds. An example is the investigation into the mechanism and rate constants of sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals, providing insights into the construction of 1-azaspiro[4.4]nonane structures (Bejarano et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-(trifluoromethyl)-6-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N/c10-9(11,12)7-2-5-13-6-8(7)3-1-4-8/h7,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQCURGWZIETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNCCC2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)

![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)

![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)

![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)

![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1434843.png)

![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)